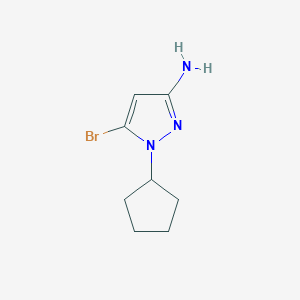
6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine involves several key steps. One of the primary methods includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, releasing nitrogen gas . This method is often employed to create intermediates that are further processed to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, which add hydrogen or remove oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or other nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can prevent the phosphorylation of proteins, which is a crucial step in the signaling pathways that lead to cell proliferation and survival . This makes it an effective agent in the treatment of cancers where these pathways are dysregulated .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. These differences can affect its efficacy, safety, and suitability for different therapeutic applications .
Propiedades
Número CAS |
782450-12-8 |
|---|---|
Fórmula molecular |
C17H16N4 |
Peso molecular |
276.34 g/mol |
Nombre IUPAC |
4-methyl-3-N-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C17H16N4/c1-12-7-8-14(18)11-16(12)21-17-19-10-9-15(20-17)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,20,21) |
Clave InChI |
XPNPAUBWIKWBGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11730798.png)

![2-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11730810.png)
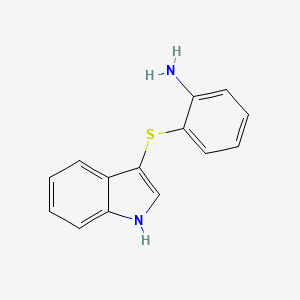
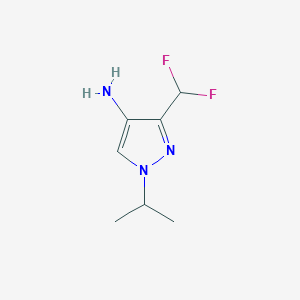
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11730836.png)
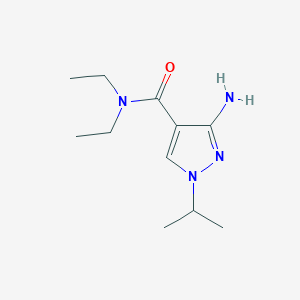
![1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730846.png)
![4-{[4-amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzonitrile](/img/structure/B11730850.png)
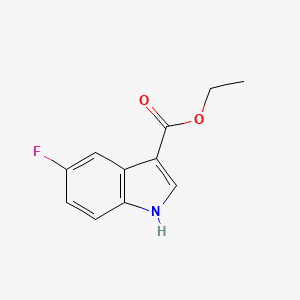
![N-[2-(2,4-dichlorophenoxy)ethyl]-2-propanamine](/img/structure/B11730869.png)
![4-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B11730877.png)
